Diethyl 2-oxo-1,2-diphenylethyl phosphate
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Overview
Description
Diethyl 2-oxo-1,2-diphenylethyl phosphate is an organophosphorus compound with the molecular formula C18H21O4P It is known for its unique structure, which includes a phosphate group attached to a 2-oxo-1,2-diphenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-1,2-diphenylethyl phosphate can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with a haloacetone. For instance, the reaction between diethyl phosphite and iodoacetone can yield the desired product . Another method includes the acylation of methylphosphonates, followed by the transformation of the organolithium reagent into an organocuprate reagent, which then reacts with acetyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Michaelis-Arbuzov reaction due to its efficiency and relatively high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, which is crucial for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-1,2-diphenylethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include phosphonic acids, hydroxyl derivatives, and various substituted phosphates, depending on the reagents and conditions used.
Scientific Research Applications
Diethyl 2-oxo-1,2-diphenylethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of diethyl 2-oxo-1,2-diphenylethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In cancer cells, it induces apoptosis by disrupting cellular pathways and causing cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxo-1-phenylethyl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Uniqueness
Diethyl 2-oxo-1,2-diphenylethyl phosphate is unique due to its specific structure, which includes two phenyl groups attached to the oxoethyl moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
3491-28-9 |
---|---|
Molecular Formula |
C18H21O5P |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
diethyl (2-oxo-1,2-diphenylethyl) phosphate |
InChI |
InChI=1S/C18H21O5P/c1-3-21-24(20,22-4-2)23-18(16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3 |
InChI Key |
YUCFJCWBSCZVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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